2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol
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Overview
Description
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . It is a derivative of cyclohexylamine, featuring a propanol group attached to the nitrogen atom of the cyclohexylamine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3,3,5-Trimethylcyclohexyl)amino]propanone.
Reduction: Formation of 2-[(3,3,5-Trimethylcyclohexyl)amino]propane.
Substitution: Formation of 2-[(3,3,5-Trimethylcyclohexyl)amino]propyl halides or esters.
Scientific Research Applications
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of 2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, particularly the beta-adrenergic receptors, which play a crucial role in regulating cardiovascular functions. By binding to these receptors, the compound can modulate heart rate and blood pressure, making it a potential candidate for the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
2-[(3,3,5-Trimethylcyclohexyl)amino]butan-1-ol: Similar structure with an additional carbon in the alkyl chain.
3,3,5-Trimethylcyclohexylamine: Lacks the propanol group, making it less versatile in chemical reactions.
Uniqueness
2-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol stands out due to its unique combination of a cyclohexylamine core with a propanol group. This structure imparts specific chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .
Properties
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-9-5-11(13-10(2)8-14)7-12(3,4)6-9/h9-11,13-14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQNAQHRWHEJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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